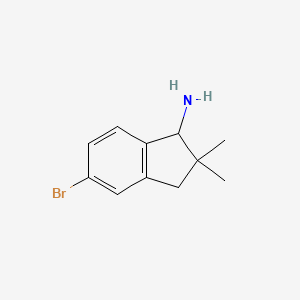![molecular formula C24H26N4O4 B12284788 N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine](/img/structure/B12284788.png)
N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-[[5-(Difenilmetil)-2-furanil]carbonil]-L-Arginina: es un compuesto sintético que ha despertado interés en diversos campos científicos debido a su estructura química única y sus posibles aplicaciones. Este compuesto presenta un anillo de furano sustituido con un grupo difenilmetil y un grupo carbonilo unido a una porción de L-arginina. La presencia de estos grupos funcionales confiere propiedades químicas y reactividad distintas a la molécula.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de N2-[[5-(Difenilmetil)-2-furanil]carbonil]-L-Arginina normalmente implica reacciones orgánicas de varios pasos. Un método común comienza con la preparación del ácido 5-(difenilmetil)-2-furancarboxílico, que luego se acopla con L-arginina utilizando reactivos de acoplamiento de péptidos como la N,N'-diciclohexilcarbodiimida (DCC) y 1-hidroxi-benzotriazol (HOBt). La reacción generalmente se lleva a cabo en un disolvente orgánico como el diclorometano bajo una atmósfera inerte para evitar la oxidación.
Métodos de producción industrial: La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de sintetizadores de péptidos automatizados y reactores de flujo continuo puede mejorar la eficiencia y el rendimiento de la síntesis. Además, se emplean técnicas de purificación como la cromatografía líquida de alto rendimiento (HPLC) para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones: N2-[[5-(Difenilmetil)-2-furanil]carbonil]-L-Arginina puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El anillo de furano se puede oxidar para formar derivados de furan-2,5-diona.
Reducción: El grupo carbonilo se puede reducir para formar derivados de alcohol.
Sustitución: El grupo difenilmetil puede participar en reacciones de sustitución aromática electrofílica.
Reactivos y condiciones comunes:
Oxidación: Reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas.
Reducción: Reactivos como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Electrófilos como bromo (Br2) o ion nitronio (NO2+).
Principales productos:
Oxidación: Derivados de furan-2,5-diona.
Reducción: Derivados de alcohol.
Sustitución: Derivados de difenilmetil bromados o nitrados.
Aplicaciones Científicas De Investigación
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como una sonda bioquímica para estudiar las interacciones enzimáticas.
Medicina: Explorado por sus potenciales propiedades terapéuticas, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y como catalizador en reacciones orgánicas.
Mecanismo De Acción
El mecanismo por el cual N2-[[5-(Difenilmetil)-2-furanil]carbonil]-L-Arginina ejerce sus efectos se basa principalmente en su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas y receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas al imitar el sustrato natural, bloqueando así el sitio activo. Las vías involucradas a menudo incluyen cascadas de transducción de señales que regulan procesos celulares como la proliferación, la apoptosis y la inflamación.
Comparación Con Compuestos Similares
Compuestos similares:
- N2-[[5-(Difenilmetil)-2-furanil]carbonil]-L-Lisina
- N2-[[5-(Difenilmetil)-2-furanil]carbonil]-L-Ornitina
Comparación: En comparación con sus análogos, N2-[[5-(Difenilmetil)-2-furanil]carbonil]-L-Arginina exhibe propiedades únicas debido a la presencia del grupo guanidino en la porción de L-arginina. Este grupo aumenta su afinidad de unión a ciertas enzimas y receptores, convirtiéndolo en un inhibidor o activador más potente en ensayos bioquímicos. Además, el grupo difenilmetil proporciona impedimento estérico, influyendo en la reactividad y estabilidad del compuesto.
Propiedades
Fórmula molecular |
C24H26N4O4 |
|---|---|
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C24H26N4O4/c25-24(26)27-15-7-12-18(23(30)31)28-22(29)20-14-13-19(32-20)21(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-6,8-11,13-14,18,21H,7,12,15H2,(H,28,29)(H,30,31)(H4,25,26,27) |
Clave InChI |
KQTJPESSNDKYIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(O3)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


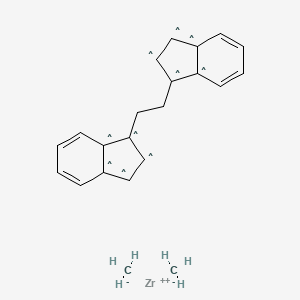
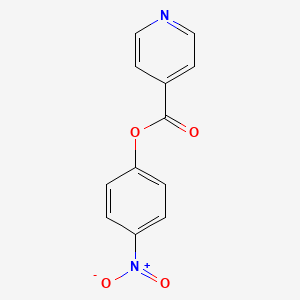
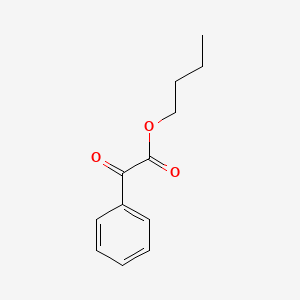
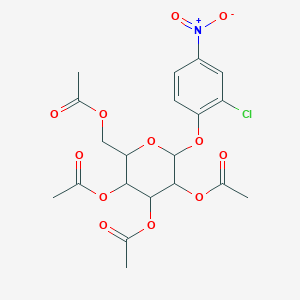


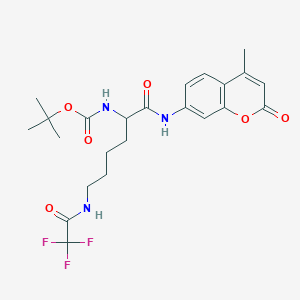

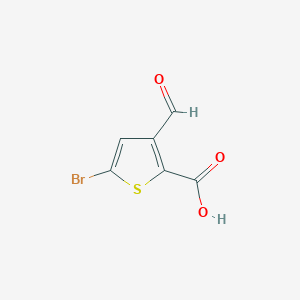
![N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12284764.png)
![4-Bromopyrido[2,3-d]pyrimidine](/img/structure/B12284771.png)
